![molecular formula C14H17N3O B7508837 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
4-[(1-Phenylpyrazol-4-yl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-Phenylpyrazol-4-yl)methyl]morpholine, also known as PPM, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. PPM is a member of the pyrazole family of compounds, which have been extensively studied for their biological and pharmacological properties. In
科学研究应用
4-[(1-Phenylpyrazol-4-yl)methyl]morpholine has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their biological and catalytic properties. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples. In addition, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
作用机制
The mechanism of action of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. This property has been utilized in its various applications, such as the detection of metal ions and drug delivery.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine is its ability to form stable complexes with metal ions, which makes it useful in various research applications. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. In addition, the synthesis of this compound can be challenging, which may limit its availability for research purposes.
未来方向
There are several future directions for the research on 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine. One area of interest is the development of new metal complexes using this compound as a ligand, which may have potential applications in catalysis and drug delivery. Another area of interest is the study of the biological and pharmacological properties of this compound and its derivatives, which may lead to the development of new drugs for the treatment of various diseases. Finally, the development of new synthesis methods for this compound may improve its availability for research purposes.
合成方法
The synthesis of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine involves the reaction of 1-phenyl-4-chloropyrazole with morpholine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained by filtration and subsequent purification. This method has been reported to yield this compound in high purity and yield.
属性
IUPAC Name |
4-[(1-phenylpyrazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-14(5-3-1)17-12-13(10-15-17)11-16-6-8-18-9-7-16/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQQMBJWGRYTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)
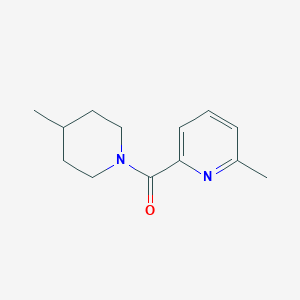
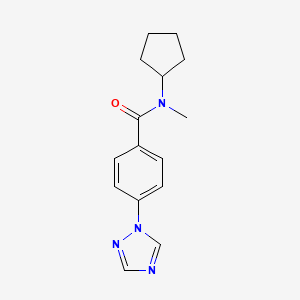
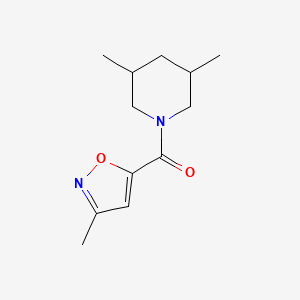
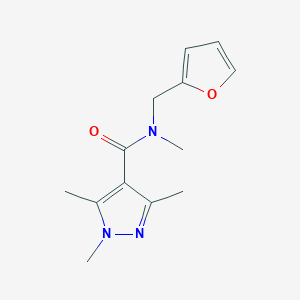
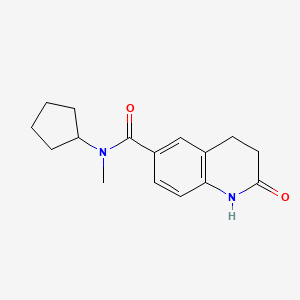
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)

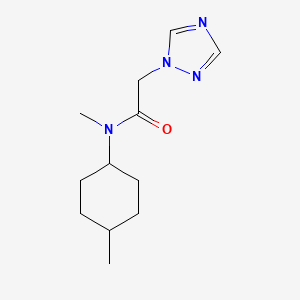
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
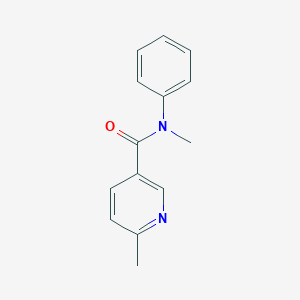
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
